2-(pyridin-3-yl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}acetamide
Description
Properties
IUPAC Name |
2-pyridin-3-yl-N-[(1-pyrimidin-2-ylpyrrolidin-2-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O/c22-15(10-13-4-1-6-17-11-13)20-12-14-5-2-9-21(14)16-18-7-3-8-19-16/h1,3-4,6-8,11,14H,2,5,9-10,12H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDWLEPVXOUYAMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC=CC=N2)CNC(=O)CC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(pyridin-3-yl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}acetamide is a derivative of pyridine and pyrimidine, two classes of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The molecular formula of the compound is with a molecular weight of approximately 258.33 g/mol. The structure features a pyridine ring, a pyrimidine ring, and a pyrrolidine moiety, which contribute to its biological properties.
Biological Activity Overview
Research indicates that compounds containing pyridine and pyrimidine derivatives exhibit various pharmacological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. The specific biological activities of 2-(pyridin-3-yl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}acetamide have not been extensively documented in literature; however, related compounds provide insights into potential activities.
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | Reference |
|---|---|---|
| 2-(Pyridin-3-yloxy)acetamide derivatives | Anti-HIV | |
| Pyrimidine derivatives | Anti-inflammatory | |
| Pyridine-based compounds | Anticancer |
Structure-Activity Relationship (SAR)
The SAR studies of similar compounds suggest that modifications to the pyridine and pyrimidine rings can significantly influence biological activity. For instance, substituents on the pyridine ring can enhance binding affinity to biological targets such as enzymes or receptors.
Key Findings:
- Electron-Withdrawing Groups : The presence of electron-withdrawing groups on the pyridine ring has been associated with increased potency against certain cancer cell lines.
- Pyrrolidine Modifications : Alterations in the alkyl chains attached to the pyrrolidine moiety can affect solubility and bioavailability, impacting overall efficacy.
Case Studies
- Anti-HIV Activity : In a study evaluating related pyridinyl acetamides, compounds showed moderate inhibitory effects against HIV-1 with EC50 values ranging from 8.18 μM to 41.52 μM. The most active compound demonstrated an EC50 value of 8.18 μM, suggesting that structural similarities may confer similar antiviral properties to 2-(pyridin-3-yl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}acetamide .
- Anti-inflammatory Effects : Pyrimidine derivatives have shown promising anti-inflammatory effects comparable to indomethacin in vitro, with effective doses (ED50) ranging from 8.23 μM to 11.60 μM . This suggests that the compound may also exhibit similar therapeutic potential.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound’s unique combination of pyridin-3-yl and pyrimidin-2-yl groups distinguishes it from related acetamides. Key analogs and their structural features include:
Key Observations:
- Pyridin-3-yl Group : Present in the target compound and compound 15a , this moiety is associated with antimyeloproliferative activity, suggesting its role in modulating kinase or receptor interactions.
- Pyrimidin-2-yl Group : Found in the target compound and 15a, pyrimidine derivatives are often linked to nucleotide analog activity or enzyme inhibition .
- Pyrrolidine Scaffold : The pyrrolidine ring in the target compound and compound 15a may enhance conformational flexibility, improving target binding compared to rigid analogs like benzooxazole derivatives .
Physicochemical Properties
While detailed data for the target compound are unavailable, analogs provide insights:
- Molecular Weight : Analogs range from 295.3 to 442.5 g/mol, aligning with drug-like properties (typically <500 g/mol). The target compound likely falls within this range.
- Hydrogen Bonding : The pyridine and pyrimidine nitrogen atoms in the target compound may act as hydrogen bond acceptors, similar to compound 15a .
Pharmacological Potential
- Antimicrobial Activity : Acetamide derivatives targeting bacterial cysteine biosynthesis (e.g., Lig1/Lig2 in ) highlight the scaffold’s versatility . The target compound’s pyrimidine group may similarly inhibit microbial enzymes.
- Anticancer Applications : Compound 15a’s antimyeloproliferative activity suggests that the target compound, with its pyridin-3-yl-pyrimidine motif, could target kinases or DNA synthesis pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
